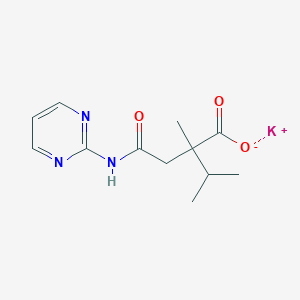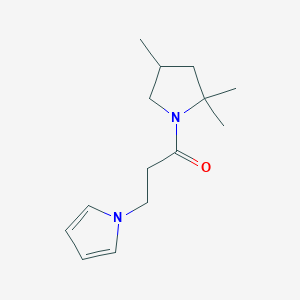![molecular formula C10H19NO2S B7360448 N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide](/img/structure/B7360448.png)
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide, also known as CP-465,022, is a chemical compound that has been studied for its potential use in the treatment of anxiety and depression. This compound belongs to the class of sulfonamide compounds and has been shown to have a unique mechanism of action that sets it apart from other drugs in its class.
Mecanismo De Acción
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide acts as a positive allosteric modulator of the GABA-A receptor, which is a type of receptor that is involved in the regulation of anxiety and depression. By binding to this receptor, N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide enhances the activity of GABA, which is an inhibitory neurotransmitter that helps to reduce anxiety and promote relaxation.
Biochemical and Physiological Effects:
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide has been shown to have a number of biochemical and physiological effects that are relevant to its potential use as an anxiolytic and antidepressant drug. Studies have shown that this compound can reduce anxiety-like behavior in animal models, and can also enhance the effects of other drugs used to treat anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide for use in lab experiments is its unique mechanism of action, which sets it apart from other drugs in its class. This makes it a valuable tool for studying the role of the GABA-A receptor in anxiety and depression. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its availability for use in lab experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide. One area of interest is the development of more potent and selective compounds that target the GABA-A receptor. Another area of interest is the investigation of the long-term effects of N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide on anxiety and depression, as well as its potential use in combination with other drugs. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide involves a multi-step process that begins with the reaction of 1-methylcyclopropylmagnesium bromide with N-methylcyclopropane carboxylic acid. The resulting product is then treated with a sulfonamide reagent to form the final compound. The synthesis of N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide has been the subject of extensive scientific research due to its potential use as an anxiolytic and antidepressant drug. Studies have shown that this compound has a unique mechanism of action that involves the modulation of the GABA-A receptor, which is a key target for drugs used to treat anxiety and depression.
Propiedades
IUPAC Name |
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-8(10(2)6-7-10)11(3)14(12,13)9-4-5-9/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKFPSDVIWZTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C)N(C)S(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)-methylamino]-1-pyridin-3-ylethanol](/img/structure/B7360365.png)
![4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7360367.png)
![N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7360388.png)
![4-methoxy-3-methyl-N-[2-(1,2-oxazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7360389.png)
![N-[2-(1,2-oxazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide](/img/structure/B7360394.png)
![1-ethyl-3,5-dimethyl-N-[2-(1,2-oxazol-4-yl)ethyl]pyrazole-4-sulfonamide](/img/structure/B7360402.png)
![N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine](/img/structure/B7360409.png)

![Potassium;1-[2-oxo-2-(pyrimidin-2-ylamino)ethyl]cycloheptane-1-carboxylate](/img/structure/B7360416.png)
![Potassium;2-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B7360420.png)
![1-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazine trihydrochloride](/img/structure/B7360422.png)
![6-[(2S,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B7360428.png)

![(6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanone](/img/structure/B7360460.png)